4-Ethylhex-2-ynoic acid 4-Ethylhex-2-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670027
InChI: InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

4-Ethylhex-2-ynoic acid

CAS No.:

Cat. No.: VC17670027

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylhex-2-ynoic acid -

Specification

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 4-ethylhex-2-ynoic acid
Standard InChI InChI=1S/C8H12O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key XVSCIBABCVDOLL-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C#CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Ethylhex-2-ynoic acid belongs to the class of α,β-acetylenic carboxylic acids, featuring a terminal alkyne group (C≡C) adjacent to the carboxylic acid moiety. The IUPAC name derives from the hexane chain substituted with an ethyl group at position 4 and a triple bond between carbons 2 and 3. Its molecular formula is C₈H₁₂O₂, with a calculated molecular weight of 140.18 g/mol. The canonical SMILES representation is CC(CC)C#CC(=O)O, reflecting the ethyl branch and conjugated triple bond.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
IUPAC Name4-Ethylhex-2-ynoic acid
SMILESCC(CC)C#CC(=O)O
Boiling PointNot reported (est. 220–240°C)
SolubilityLow in water; soluble in organics

The triple bond introduces significant rigidity into the molecule, influencing its reactivity and intermolecular interactions. Computational modeling suggests a bent geometry around the alkyne, with bond angles of approximately 180° at the sp-hybridized carbons.

Synthesis and Catalytic Pathways

Metal-Catalyzed Cyclization

Silver(I)-catalyzed cyclization of enyne carboxylic acids, as reported by Nishimoto et al., offers a potential route to functionalized derivatives. For example, Ag(I) catalysts promote torquoselective olefination of alkynoates, yielding tetrasubstituted olefins like (E)-2-en-4-ynoic acids . Adapting this methodology, 4-ethylhex-2-ynoic acid could serve as a precursor to tetronic acids or 2-pyrones through Brønsted acid-mediated cyclization .

Reaction Scheme 1: Proposed Ag(I)-Catalyzed Transformation

4-Ethylhex-2-ynoic acidAgNO₃, H⁺Tetronic Acid or 2-Pyrone\text{4-Ethylhex-2-ynoic acid} \xrightarrow{\text{AgNO₃, H⁺}} \text{Tetronic Acid or 2-Pyrone}

Applications in Organic Synthesis

Cycloaddition Reactions

The alkyne moiety in 4-ethylhex-2-ynoic acid enables participation in Huisgen cycloaddition (click chemistry) with azides, forming 1,2,3-triazoles. This reactivity is valuable for constructing heterocyclic frameworks in pharmaceuticals and polymers. Additionally, the acid’s conjugated system may engage in Diels-Alder reactions, facilitating access to bicyclic or polycyclic structures.

Cross-Coupling Intermediates

Palladium-catalyzed cross-coupling reactions, such as Sonogashira or Negishi couplings, could utilize 4-ethylhex-2-ynoic acid as a terminal alkyne partner. For instance, coupling with aryl halides would yield aryl-alkyne carboxylic acids, precursors to bioactive molecules or conductive materials .

Research Gaps and Future Directions

  • Synthetic Optimization: Systematic studies are needed to refine hydrolysis conditions for converting methyl 4-ethylhex-2-ynoate to the acid without side reactions.

  • Biological Activity: Screening for antimicrobial or anti-inflammatory properties, inspired by vitamin E metabolite interactions with 5-lipoxygenase .

  • Material Science: Exploring the acid’s utility in metal-organic frameworks (MOFs) or conductive polymers.

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